molecular formula C18H20N2O3 B1457936 Z-DL-Phg-nhet CAS No. 1393441-62-7

Z-DL-Phg-nhet

Cat. No.: B1457936
CAS No.: 1393441-62-7
M. Wt: 312.4 g/mol
InChI Key: XHPGYJUZEAXXCC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-DL-Phg-nhet typically involves the reaction of benzyl chloroformate with DL-phenylglycine ethyl ester in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with ethylamine to yield the final product. The reaction conditions generally include maintaining the reaction mixture at a temperature of around 0-5°C and then allowing it to warm to room temperature over several hours.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Z-DL-Phg-nhet can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines. Substitution reactions typically result in the formation of new carbamate derivatives .

Scientific Research Applications

Z-DL-Phg-nhet has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Z-DL-Phg-nhet involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. This can lead to changes in cellular pathways and physiological responses . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may influence signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-[2-(methylamino)-2-oxo-1-phenylethyl]carbamate
  • Benzyl N-[2-(propylamino)-2-oxo-1-phenylethyl]carbamate
  • Benzyl N-[2-(butylamino)-2-oxo-1-phenylethyl]carbamate

Uniqueness

Z-DL-Phg-nhet is unique due to its specific ethylamino group, which imparts distinct chemical and biological properties. This makes it particularly valuable in research settings where precise modifications of molecular structures are required .

Properties

IUPAC Name

benzyl N-[2-(ethylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-19-17(21)16(15-11-7-4-8-12-15)20-18(22)23-13-14-9-5-3-6-10-14/h3-12,16H,2,13H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHPGYJUZEAXXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101145658
Record name Carbamic acid, N-[2-(ethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-62-7
Record name Carbamic acid, N-[2-(ethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(ethylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101145658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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